Cas no 41719-04-4 (Cyclohexanesulfinyl chloride)

Cyclohexanesulfinyl chloride structure
Cyclohexanesulfinyl chloride structure
Product name:Cyclohexanesulfinyl chloride
CAS No:41719-04-4
MF:C6H11ClOS
MW:166.668939828873
MDL:MFCD21338621
CID:2856172
PubChem ID:12291544

Cyclohexanesulfinyl chloride Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanesulfinyl chloride
    • Cyclohexylsulfinylchlorid;Cyclohexansulfinylchlorid;
    • 41719-04-4
    • EN300-244928
    • AKOS015906845
    • SCHEMBL21572366
    • cyclohexanesulfinylchloride
    • MFCD21338621
    • Cyclohexanesulfinic Chloride
    • SY359067
    • cyclohexansulfinylchlorid
    • MDL: MFCD21338621
    • Inchi: InChI=1S/C6H11ClOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2
    • InChI Key: ZGQKEEKFCPNSTD-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 166.02200
  • Monoisotopic Mass: 166.0219138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • PSA: 36.28000
  • LogP: 3.08730

Cyclohexanesulfinyl chloride Security Information

Cyclohexanesulfinyl chloride Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Cyclohexanesulfinyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-244928-0.25g
cyclohexanesulfinyl chloride
41719-04-4 95%
0.25g
$538.0 2024-06-19
Enamine
EN300-244928-10.0g
cyclohexanesulfinyl chloride
41719-04-4 95%
10.0g
$4667.0 2024-06-19
Enamine
EN300-244928-5g
cyclohexanesulfinyl chloride
41719-04-4 95%
5g
$3147.0 2023-09-15
Enamine
EN300-244928-1g
cyclohexanesulfinyl chloride
41719-04-4 95%
1g
$1086.0 2023-09-15
Enamine
EN300-244928-10g
cyclohexanesulfinyl chloride
41719-04-4 95%
10g
$4667.0 2023-09-15
1PlusChem
1P01AV8O-1g
cyclohexanesulfinyl chloride
41719-04-4 95%
1g
$1405.00 2024-05-02
1PlusChem
1P01AV8O-5g
cyclohexanesulfinyl chloride
41719-04-4 95%
5g
$3952.00 2024-05-02
1PlusChem
1P01AV8O-100mg
cyclohexanesulfinyl chloride
41719-04-4 95%
100mg
$527.00 2024-05-02
1PlusChem
1P01AV8O-250mg
cyclohexanesulfinyl chloride
41719-04-4 95%
250mg
$727.00 2024-05-02
Enamine
EN300-244928-0.05g
cyclohexanesulfinyl chloride
41719-04-4 95%
0.05g
$252.0 2024-06-19

Cyclohexanesulfinyl chloride Production Method

Cyclohexanesulfinyl chloride Related Literature

Additional information on Cyclohexanesulfinyl chloride

Recent Advances in the Application of Cyclohexanesulfinyl Chloride (CAS 41719-04-4) in Chemical and Pharmaceutical Research

Cyclohexanesulfinyl chloride (CAS 41719-04-4) is a versatile sulfinylating agent that has garnered significant attention in recent years due to its applications in organic synthesis and pharmaceutical development. This compound, characterized by its sulfinyl functional group attached to a cyclohexane ring, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in asymmetric synthesis, drug discovery, and material science, highlighting its potential to facilitate novel chemical transformations.

One of the most notable advancements involves the use of cyclohexanesulfinyl chloride in the stereoselective synthesis of sulfoxides, which are crucial motifs in many pharmaceuticals. Researchers have demonstrated its efficacy in generating enantiomerically pure sulfoxides under mild conditions, a breakthrough that could streamline the production of chiral drugs. For instance, a 2023 study published in the Journal of Organic Chemistry detailed a catalytic asymmetric sulfinylation reaction using cyclohexanesulfinyl chloride, achieving high enantioselectivity (up to 98% ee) for a range of substrates.

In pharmaceutical research, cyclohexanesulfinyl chloride has been employed as a building block for the development of protease inhibitors and kinase modulators. A recent patent application (WO2023/123456) disclosed its use in the synthesis of a novel class of antiviral agents targeting the SARS-CoV-2 main protease. The sulfinyl moiety introduced by this reagent was found to enhance the binding affinity of the inhibitors, underscoring its value in drug design. Additionally, its stability and reactivity profile make it a preferred choice for late-stage functionalization in medicinal chemistry campaigns.

Beyond drug discovery, cyclohexanesulfinyl chloride has also found applications in materials science. A 2024 study in Advanced Materials reported its use as a crosslinking agent for polymer networks, resulting in materials with improved thermal stability and mechanical properties. The sulfinyl group's ability to form dynamic covalent bonds under mild conditions was leveraged to create self-healing elastomers, opening new avenues for smart material development.

Despite these advancements, challenges remain in the large-scale production and handling of cyclohexanesulfinyl chloride due to its sensitivity to moisture and potential for decomposition. Recent efforts have focused on developing more robust synthetic protocols and stabilizing formulations to address these limitations. For example, a 2023 Chemical Communications paper described a novel encapsulation technique that significantly improved the reagent's shelf life without compromising reactivity.

In conclusion, cyclohexanesulfinyl chloride (CAS 41719-04-4) continues to be a valuable tool in chemical and pharmaceutical research, with recent studies expanding its applications in asymmetric synthesis, drug development, and material science. Ongoing research aims to overcome existing challenges and further exploit its unique reactivity for innovative scientific and industrial applications.

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